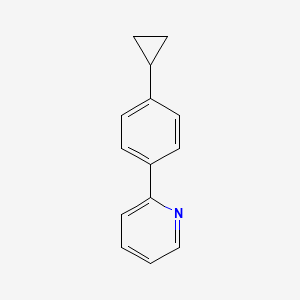
2-(4-Cyclopropylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyclopropylphenyl)pyridine is a compound that belongs to the class of aromatic heterocycles It consists of a pyridine ring substituted at the 2-position with a 4-cyclopropylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-cyclopropylphenyl is coupled with a 2-bromopyridine in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides good yields.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and purification methods is crucial to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions: 2-(4-Cyclopropylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Saturated derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
科学的研究の応用
2-(4-Cyclopropylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential ligand for biological targets.
作用機序
The mechanism of action of 2-(4-Cyclopropylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, which are crucial for its biological activity .
類似化合物との比較
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
Pyrimidine: A six-membered ring with two nitrogen atoms.
Pyrrole: A five-membered ring with one nitrogen atom.
Comparison: 2-(4-Cyclopropylphenyl)pyridine is unique due to the presence of the cyclopropylphenyl group, which imparts distinct steric and electronic properties. This makes it different from simpler pyridine derivatives and allows for unique interactions and reactivity .
特性
分子式 |
C14H13N |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
2-(4-cyclopropylphenyl)pyridine |
InChI |
InChI=1S/C14H13N/c1-2-10-15-14(3-1)13-8-6-12(7-9-13)11-4-5-11/h1-3,6-11H,4-5H2 |
InChIキー |
OQDBONRHXBQBFV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC=C(C=C2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


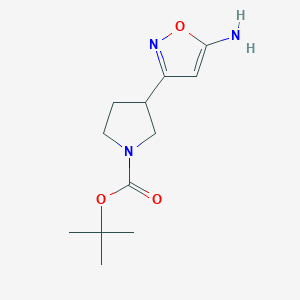
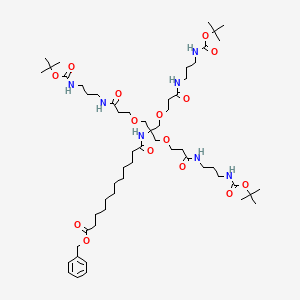
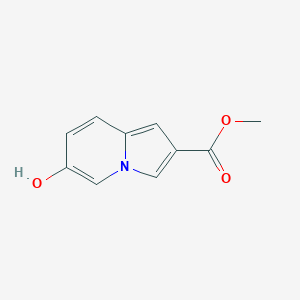

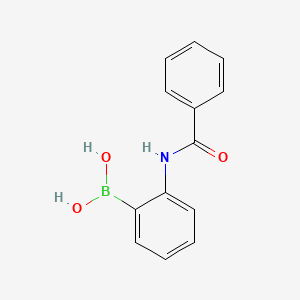
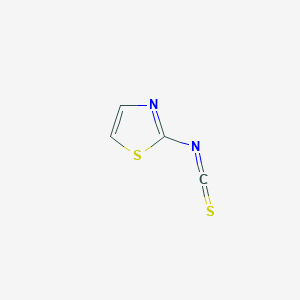
![N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
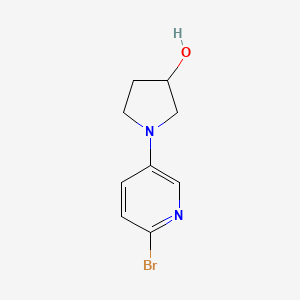
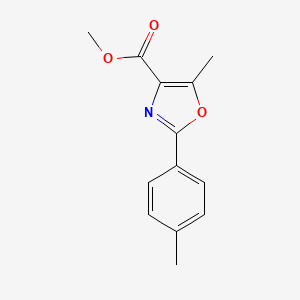
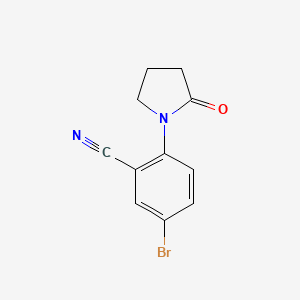
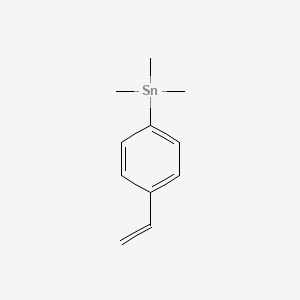


![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)
